molecular formula C15H21N3O4 B13896245 Tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13896245
M. Wt: 307.34 g/mol
InChI Key: IJALSSHVKPLRLH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxypyridine moiety and a tert-butyl ester group. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group is introduced via a nucleophilic substitution reaction using 6-methoxypyridine-3-boronic acid and a suitable palladium catalyst.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate stands out due to its unique combination of a piperazine ring and a methoxypyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl 4-(6-methoxypyridin-3-yl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(20)17-7-8-18(13(19)10-17)11-5-6-12(21-4)16-9-11/h5-6,9H,7-8,10H2,1-4H3

InChI Key

IJALSSHVKPLRLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN=C(C=C2)OC

Origin of Product

United States

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